4-iodobenzenesulfonic Acid
Overview
Description
4-Iodobenzenesulfonic acid is an organic compound with the molecular formula C6H5IO3S. It is a derivative of benzenesulfonic acid where an iodine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodobenzenesulfonic acid can be synthesized through the iodination of benzenesulfonic acid. One common method involves the use of iodine and sulfuric acid as reagents. The reaction typically proceeds under controlled conditions to ensure the selective substitution of the iodine atom at the para position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Iodobenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-iodylbenzenesulfonic acid.
Reduction: Reduction reactions can convert it to 4-aminobenzenesulfonic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and Oxone (potassium peroxymonosulfate).
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-Iodylbenzenesulfonic acid.
Reduction: 4-Aminobenzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acids depending on the nucleophile used.
Scientific Research Applications
4-Iodobenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodobenzenesulfonic acid in chemical reactions involves the electrophilic nature of the iodine atom. This electrophilicity allows it to participate in various substitution and addition reactions. The sulfonic acid group enhances its solubility in water and other polar solvents, facilitating its use in aqueous reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzenesulfonic acid
- 4-Chlorobenzenesulfonic acid
- 4-Fluorobenzenesulfonic acid
Uniqueness
4-Iodobenzenesulfonic acid is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This results in distinct reactivity and properties, making it particularly useful in specific chemical transformations where other halogenated benzenesulfonic acids may not be as effective.
Properties
IUPAC Name |
4-iodobenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRJOJKCAVYQSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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